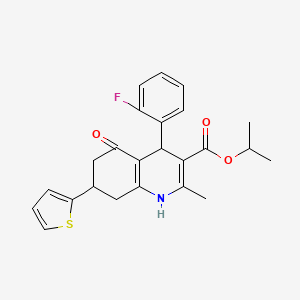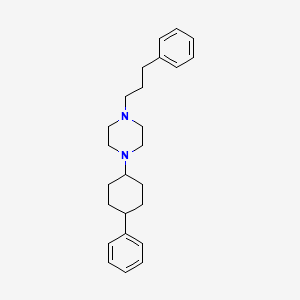
Propan-2-yl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-フルオロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピルは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。この化合物は、フルオロフェニル基、チオフェン環、およびヘキサヒドロキノリンコアを含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
4-(2-フルオロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ハントシュ反応であり、これはアルデヒド、β-ケトエステル、およびアミンを触媒の存在下で組み合わせる多成分反応です。反応条件は、しばしば、ピペリジンなどの塩基を添加して反応を促進し、エタノールまたはその他の適切な溶媒中で還流させることを含みます。
工業生産方法
工業的な設定では、この化合物の生産は、同様の合成経路をより大規模に行う場合がありますが、継続的なフロー反応器と自動合成装置の使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の化合物を得るために使用されます。
化学反応の分析
反応の種類
4-(2-フルオロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピルは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、酸化されてキノリン誘導体になることができます。
還元: 還元反応は、ジヒドロキノリン誘導体の形成につながる可能性があります。
置換: フルオロフェニル基とチオフェン基は、求電子置換反応と求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。
置換: ハロゲン (例:臭素) や求核剤 (例:アミン) などの試薬が、適切な条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換されたキノリンおよびジヒドロキノリン誘導体が含まれ、これらはコア構造に異なる官能基を付加することができます。
科学研究への応用
4-(2-フルオロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピルは、科学研究でいくつかの応用があります。
医薬品化学: それは、特に抗炎症作用と抗癌作用のために、新しい薬剤の開発におけるファーマコフォアとしての可能性について研究されています。
材料科学: この化合物の独自の構造は、有機発光ダイオード (OLED) や有機太陽電池などの有機電子材料での使用候補になっています。
生物学的研究: それは、生物学的巨大分子との相互作用を理解し、生物活性化合物としての可能性を評価するために使用されています。
科学的研究の応用
Propan-2-yl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
作用機序
4-(2-フルオロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節することができます。たとえば、それは細胞シグナル伝達経路に関与する特定のキナーゼを阻害し、抗炎症作用または抗癌作用をもたらす可能性があります。正確な経路と分子標的は、特定の用途と使用の状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
- 4-(2-クロロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピル
- 4-(2-ブロモフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピル
独自性
4-(2-フルオロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸イソプロピルは、クロロおよびブロモアナログと比較して、生物学的活性と安定性を高める可能性のあるフルオロフェニル基の存在により、独特です。フッ素原子は化合物の電子特性に影響を与える可能性があり、医薬品科学と材料科学のさまざまな用途にとって貴重な候補となっています。
類似化合物との比較
Similar Compounds
- Propan-2-yl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Propan-2-yl 4-(2-bromophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Propan-2-yl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro- and bromo-analogues. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for various applications in medicinal and material sciences.
特性
分子式 |
C24H24FNO3S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
propan-2-yl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24FNO3S/c1-13(2)29-24(28)21-14(3)26-18-11-15(20-9-6-10-30-20)12-19(27)23(18)22(21)16-7-4-5-8-17(16)25/h4-10,13,15,22,26H,11-12H2,1-3H3 |
InChIキー |
ITXHUVWRPATFIF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4F)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11641022.png)
![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641038.png)
![8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide](/img/structure/B11641046.png)
![(4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B11641052.png)
![N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11641070.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)

![6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11641087.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641095.png)
